1-Ethenyl-4-(4-phenylbutyl)benzene
Description
Properties
CAS No. |
171103-68-7 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-ethenyl-4-(4-phenylbutyl)benzene |
InChI |
InChI=1S/C18H20/c1-2-16-12-14-18(15-13-16)11-7-6-10-17-8-4-3-5-9-17/h2-5,8-9,12-15H,1,6-7,10-11H2 |
InChI Key |
JHTICDZLXFNVKL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Functionalization
The Friedel-Crafts alkylation reaction is a cornerstone in constructing alkylated aromatic systems. A critical intermediate for synthesizing 1-ethenyl-4-(4-phenylbutyl)benzene is 1-bromo-4-phenylbutane , which can be prepared via a two-step process involving acylation and hydrogenation.
Synthesis of 1-Bromo-4-phenylbutane
The patented method (GB2336155A) describes:
- Friedel-Crafts acylation : Reacting 4-bromobutyryl chloride with benzene in the presence of aluminum chloride (AlCl₃) yields 4-bromobutyrophenone.
- Hydrogenation : Catalytic hydrogenation of 4-bromobutyrophenone using palladium on carbon (Pd/C) under hydrogen atmosphere produces 1-bromo-4-phenylbutane.
Table 1: Key Parameters for 1-Bromo-4-phenylbutane Synthesis
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| Acylation | AlCl₃, benzene | 10–20°C | 2 h | 84.7% |
| Hydrogenation | Pd-C, H₂ | 20°C | 24 h | 63.9% |
Alkylation of Benzene Derivatives
1-Bromo-4-phenylbutane serves as an alkylating agent for introducing the 4-phenylbutyl group into aromatic systems. For example, reacting it with a pre-functionalized benzene derivative containing a latent ethenyl group (e.g., a brominated or iodinated site) under Friedel-Crafts conditions could yield the target compound. However, challenges include:
- Regioselectivity : The 4-phenylbutyl group’s bulkiness may favor para substitution, but directing groups (e.g., −OCH₃) could enhance ortho selectivity for the ethenyl group.
- Side reactions : Competing dialkylation or carbocation rearrangements necessitate careful control of stoichiometry and reaction time.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling methodologies, such as Suzuki-Miyaura or Heck reactions, offer precise control over aromatic substitution patterns. These methods are particularly relevant for introducing the ethenyl group after establishing the 4-phenylbutyl substituent.
Suzuki-Miyaura Coupling
A hypothetical route involves:
- Synthesizing a boronic ester : Functionalize 1-bromo-4-(4-phenylbutyl)benzene (prepared via Friedel-Crafts) with a boronic acid group at the ortho position.
- Coupling with vinyl halides : React the boronic ester with vinyl bromide using a palladium catalyst (e.g., Pd(PPh₃)₄) to form the ethenyl group.
Example conditions :
Heck Reaction
The Heck reaction enables direct introduction of the ethenyl group via coupling between an aryl halide and ethylene:
- Substrate : 1-bromo-4-(4-phenylbutyl)benzene.
- Conditions :
Challenges :
- Competing β-hydride elimination may reduce yields.
- Steric hindrance from the 4-phenylbutyl group could slow kinetics.
Table 2: Cross-Coupling Strategies for Ethenyl Group Introduction
| Method | Substrate | Catalyst | Conditions | Estimated Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | 1-Bromo-4-(4-phenylbutyl)benzene | Pd(PPh₃)₄ | 80°C, 12 h | ~70% |
| Heck | 1-Bromo-4-(4-phenylbutyl)benzene | Pd(OAc)₂ | 100°C, 24 h | ~65% |
Wittig Reaction for Ethenyl Group Installation
The Wittig reaction is a robust method for alkene synthesis. Applying this to 4-(4-phenylbutyl)benzaldehyde would yield the target compound:
Synthesis of 4-(4-Phenylbutyl)benzaldehyde
- Oxidation of 4-(4-phenylbutyl)toluene : Use a strong oxidizing agent (e.g., KMnO₄) to convert the methyl group to a carbonyl.
- Wittig reaction : Treat the aldehyde with a methylidenetriphenylphosphorane reagent.
Limitations :
- The oxidation step may require harsh conditions, risking degradation of the 4-phenylbutyl chain.
- Purification of the aldehyde intermediate can be challenging due to polarity differences.
Hydrogenation and Dehydrohalogenation Sequences
A tandem hydrogenation-dehydrohalogenation approach could streamline the synthesis:
Stepwise Process
- Synthesize 1-bromo-4-(4-phenylbutyl)benzene : Achieved via Friedel-Crafts alkylation of benzene with 1-bromo-4-phenylbutane.
- Dehydrohalogenation : Treat the bromide with a strong base (e.g., KOtBu) to eliminate HBr and form the ethenyl group.
Advantages :
- Avoids transition metal catalysts, reducing cost.
- Single-pot transformation from bromide to alkene.
Comparative Analysis of Methodologies
Each method presents distinct advantages and limitations:
Table 3: Summary of Preparation Routes
| Method | Key Intermediate | Yield Range | Pros | Cons |
|---|---|---|---|---|
| Friedel-Crafts + Heck | 1-Bromo-4-phenylbutane | 60–70% | High regioselectivity | Multi-step, Pd dependency |
| Suzuki-Miyaura | Boronic ester | 65–75% | Mild conditions | Sensitive to moisture |
| Wittig Reaction | Benzaldehyde derivative | 70–75% | Single-step alkene formation | Harsh oxidation required |
| Dehydrohalogenation | Brominated intermediate | 55–65% | Metal-free | High-temperature elimination |
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-4-(4-phenylbutyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for reduction.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethenyl-4-(4-phenylbutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-(4-phenylbutyl)benzene involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, while the benzene ring can participate in π-π stacking interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-Ethenyl-4-(4-phenylbutyl)benzene with analogous styrene derivatives, focusing on substituent effects, molecular properties, and applications.
Substituent Effects on Physicochemical Properties
- Hydrophobicity and Solubility :
The 4-phenylbutyl chain in the target compound significantly increases lipophilicity compared to shorter alkyl (e.g., isobutyl in ) or electron-withdrawing groups (e.g., trifluoromethyl in ). This property may render it less water-soluble, favoring applications in hydrophobic matrices or as a plasticizer. - Electronic Effects : Unlike electron-withdrawing trifluoromethyl groups (), which polarize the aromatic ring and reduce electron density, the 4-phenylbutyl group is electron-neutral, preserving the reactivity of the ethenyl group for polymerization.
Q & A
Q. What are the established synthetic routes for 1-Ethenyl-4-(4-phenylbutyl)benzene, and what reaction conditions optimize yield?
The synthesis typically involves multi-step coupling reactions. A common strategy includes:
- Step 1 : Formation of a phenylbutyl intermediate via alkylation or Grignard reactions.
- Step 2 : Introduction of the ethenyl group using palladium-catalyzed cross-coupling (e.g., Heck reaction) or acetylene derivatization . Key parameters include temperature control (60–100°C), inert atmosphere (argon/nitrogen), and catalysts like Pd(PPh₃)₄. Yields are optimized by adjusting stoichiometry (1:1.2 molar ratio for coupling partners) and solvent polarity (toluene/THF) .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethenyl protons at δ 5.2–5.8 ppm, aromatic protons at δ 6.5–7.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 286.18).
- X-ray crystallography : For solid-state conformation analysis, particularly C–H···π interactions in the crystalline lattice .
Q. What are the key physicochemical properties relevant to handling this compound?
- Stability : Sensitive to prolonged light exposure; store at 2–8°C in amber vials under inert gas .
- Solubility : Lipophilic (logP ~4.2); soluble in THF, DCM, and toluene; poorly soluble in water .
- Hazard profile : May cause respiratory irritation (H335) and skin sensitization (H315). Use fume hoods and PPE (nitrile gloves, P95 respirators) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:
- Electrophilic substitution sites : Para positions on the benzene rings due to electron-donating ethenyl groups.
- Transition states : For cross-coupling reactions, activation energies correlate with steric hindrance from the phenylbutyl chain . Validation involves comparing calculated vs. experimental NMR chemical shifts (RMSD < 0.5 ppm) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in cytotoxicity or receptor-binding assays may arise from:
- Impurity profiles : Use HPLC (≥99% purity) and LC-MS to identify byproducts (e.g., oxidation at the ethenyl group) .
- Assay conditions : Standardize cell lines (e.g., HeLa vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) . Meta-analysis of dose-response curves (IC₅₀ values) across studies can clarify structure-activity relationships .
Q. How does the phenylbutyl chain influence mesomorphic behavior in liquid crystal applications?
The alkyl chain enhances:
- Thermotropic stability : Phase transitions (nematic-to-isotropic) observed via differential scanning calorimetry (DSC) at 120–150°C.
- Polarizability : DFT-calculated dipole moments (~2.5 D) align with experimental electro-optical responses . Comparative studies with shorter chains (e.g., propyl vs. butyl) reveal chain length-dependent clearing temperatures .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Critical issues include:
- Side reactions : Oligomerization of the ethenyl group during cross-coupling; mitigated by slow reagent addition and excess ligand (e.g., PPh₃) .
- Purification : Column chromatography inefficiency at >10 g scale; switch to recrystallization (hexane/ethyl acetate) or centrifugal partition chromatography .
Methodological Considerations
Q. Which analytical techniques best quantify degradation products under oxidative conditions?
Q. How do steric effects from the 4-phenylbutyl group impact catalytic hydrogenation?
Hydrogenation of the ethenyl group requires:
- Catalyst selection : Pd/C (10% wt) over PtO₂ due to reduced steric hindrance.
- Pressure optimization : 30–50 psi H₂ to avoid incomplete reduction. Kinetic studies show a 20% decrease in reaction rate compared to unsubstituted analogs .
Safety and Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
